N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a pyrrolidine ring at the 4-position and a dihydrobenzo[b][1,4]dioxine carboxamide group linked via an ethyl chain at the 1-position. The pyrrolidine moiety enhances solubility and basicity, while the dihydrodioxine-carboxamide contributes to hydrogen bonding and hydrophobicity.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-20(17-12-28-15-5-1-2-6-16(15)29-17)21-7-10-26-19-14(11-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11,13,17H,3-4,7-10,12H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSSYEOZMCLZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity. The compound might interact with its targets, leading to changes in their function and subsequent effects on cellular processes.
Biochemical Pathways
Given the known targets of similar compounds, it’s likely that the compound affects pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits).
Biochemical Analysis
Biochemical Properties
This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Cellular Effects
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been shown to have significant effects on various types of cells and cellular processes. For instance, similar compounds have been found to have antioxidative and antibacterial properties. They have also been characterized for their effects on the cell cycle.
Biological Activity
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H24N6O3
- Molecular Weight : 418.47 g/mol
- CAS Number : Not specified in the provided data.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrrolidine and pyrazolo[3,4-d]pyrimidine moieties are known to engage in significant interactions with protein kinases and other enzymes involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases that play critical roles in cancer cell proliferation and survival. For instance, it may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Anti-Virulence Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit virulence factors in pathogenic bacteria, suggesting potential applications in antimicrobial therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| CDK Inhibition | IC50 values in subnanomolar range | |
| Antimicrobial Activity | Inhibition of pathogenic bacteria | |
| Cytotoxicity | Moderate cytotoxic effects |
Case Studies
Several studies have investigated the biological effects of similar compounds or directly related structures:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds within this structural family have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that modifications to the structure can enhance potency and selectivity against tumor cells .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been investigated. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation.
Case Study: Research indicated that certain derivatives effectively reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between this compound and its biological targets. These studies help predict binding affinities and elucidate the mechanism of action.
Findings:
- Docking simulations have shown that N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide binds effectively to active sites of various enzymes involved in cancer and inflammation pathways.
- The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, contributing to its biological efficacy .
Conclusion and Future Directions
The compound this compound shows significant promise in medicinal chemistry with potential applications in treating cancer and inflammatory diseases. Future research should focus on optimizing its pharmacokinetic properties and conducting clinical trials to validate its therapeutic efficacy.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs based on substituents, functional groups, and synthetic approaches.
Key Observations:
Substituent Effects: The target compound’s pyrrolidine substituent (vs. Dihydrodioxine-carboxamide (target) vs. sulfonamide (): The carboxamide is less acidic than sulfonamide, which may reduce off-target interactions but limit solubility in polar environments.
Fluorination and Stability :
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and lipophilicity due to C-F bonds, a feature absent in the target compound.
Synthetic Flexibility :
- The target compound’s ethyl linker allows modular substitution, similar to intermediates in , suggesting adaptability for structure-activity relationship (SAR) studies.
Computational Similarity: Ligand-based virtual screening (LBVS) methods, such as Tanimoto similarity indices, could quantify structural overlap with known kinase inhibitors (e.g., gefitinib analogs in ).
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation between 3-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example:
- Starting Material : 5-Amino-1H-pyrazole-4-carbonitrile (I ) reacts with dimethyl acetylenedicarboxylate (DMAD) in acetic acid at 80°C to form ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (II ) with 85% yield.
- Alternative Route : 3-Amino-4-cyanopyrazole (III ) undergoes cyclization with formamidine acetate in DMF at 120°C, yielding 4-amino-1H-pyrazolo[3,4-d]pyrimidine (IV ).
Table 1 : Comparison of Pyrazolo[3,4-d]pyrimidine Synthesis Methods
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-pyrazole | DMAD | AcOH, 80°C, 6h | 85 | |
| 3-Amino-4-cyanopyrazole | Formamidine acetate | DMF, 120°C, 8h | 78 |
Alkylation at N1 to Install the Ethyl Linker
Direct Alkylation with 2-Chloroethylamine
The N1 position is alkylated using 2-chloroethylamine hydrochloride under basic conditions:
Mitsunobu Reaction for Regioselectivity
To avoid N7 alkylation, the Mitsunobu reaction ensures selectivity:
- Substrate : VII (1 eq), 2-hydroxyethylphthalimide (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C→25°C, 12h.
- Deprotection : Hydrazine hydrate in EtOH removes phthalimide, yielding 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine (X ) in 68% overall yield.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxamide
Carboxylic Acid Activation
2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (XI ) is activated as an acid chloride using SOCl₂:
Amide Coupling with Ethylenediamine Derivative
X reacts with XII in the presence of a coupling agent:
- Conditions : X (1 eq), XII (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq), DCM, 0°C→25°C, 12h.
- Product : Target compound in 83% yield after purification.
Table 2 : Key Reaction Parameters for Final Coupling
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl/HOBt |
| Base | DIPEA |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Yield | 83% |
Optimization and Challenges
Regioselectivity in Pyrazolo[3,4-d]pyrimidine Alkylation
Initial attempts using alkyl halides without protecting groups led to mixtures of N1 and N7 alkylated products (ratio 3:1). Employing the Mitsunobu reaction improved N1 selectivity to >95%.
Purification Challenges
The final compound’s polarity necessitated reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for >99% purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this pyrazolo[3,4-d]pyrimidine derivative?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Core formation : Construction of the pyrazolo[3,4-d]pyrimidine core using cyclocondensation reactions. For example, coupling 4-amino-pyrazolo[3,4-d]pyrimidine intermediates with pyrrolidine derivatives under reflux in dry acetonitrile .
- Functionalization : Introducing the dihydrobenzo[b][1,4]dioxine-carboxamide moiety via nucleophilic substitution or amide coupling. Ethylenediamine linkers are often used to connect substituents, with reactions performed in dichloromethane or DMF under inert atmospheres .
- Purification : Recrystallization from acetonitrile or ethanol is standard, followed by characterization via H NMR (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) and IR (e.g., 1680–1700 cm for carbonyl groups) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups in dihydrodioxine at δ 4.2–4.6 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., calculated [M+H] for CHNO: 445.1984, observed: 445.1987) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., ±0.3% deviation accepted) .
Q. What initial biological screening approaches are recommended?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays (IC determination via fluorescence polarization) .
- Antimicrobial Screening : Broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetonitrile reduces side reactions .
- Catalysts : Triethylamine (10 mol%) improves amide coupling efficiency by scavenging HCl .
- Temperature Control : Maintain 60–80°C during cyclocondensation to balance reaction rate and decomposition .
- Workflow : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor progress. Scale-up reactions require gradual reagent addition to prevent exothermic side reactions .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrrolidine (e.g., morpholine) or dihydrodioxine (e.g., methyl substitution) groups .
- Biological Testing : Compare IC values across analogs to identify critical functional groups. For example, replacing pyrrolidine with piperidine reduces kinase inhibition by 40% .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR’s ATP-binding pocket) .
Q. How can researchers resolve low solubility issues during in vitro biological testing?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Prepare hydrochloride salts by reacting the free base with HCl gas in diethyl ether .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .
Q. What analytical methods ensure compound purity and stability under storage?
- Methodological Answer :
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological studies .
- Stability Testing : Store lyophilized powder at −20°C under argon. Assess degradation via LC-MS every 3 months (e.g., hydrolysis of the carboxamide group increases by <2% over 6 months) .
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
